4-Chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide

Descripción general

Descripción

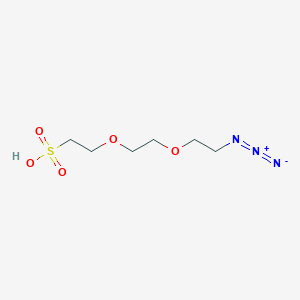

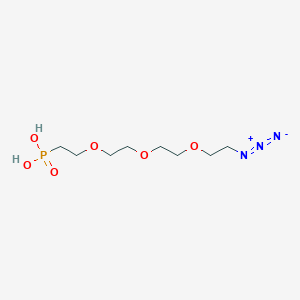

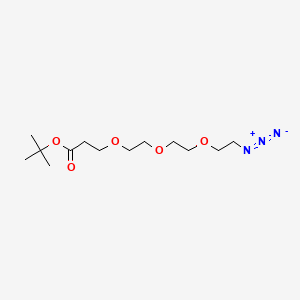

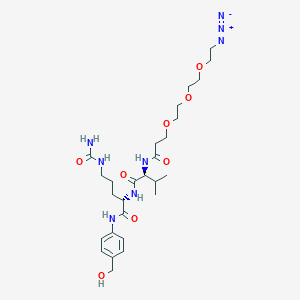

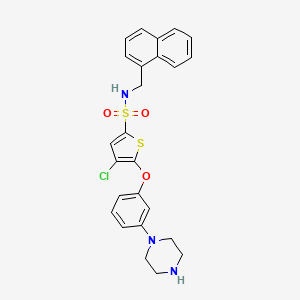

“4-Chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C25H24ClN3O3S2 and a molecular weight of 514.06 . It is also known as B355252 .

Synthesis Analysis

The synthesis of this compound involves a microwave-assisted nucleophilic aromatic substitution (S(N)Ar) reaction . This method allows for the rapid generation of the heteroaryl ether core structure of the compound in the presence of cesium carbonate in dimethylformamide or tripotassium phosphate in N-methyl-2-pyrrolidone, with a yield of 94% .Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C25H24ClN3O3S2. It contains a naphthalen-1-ylmethyl group, a piperazin-1-yl group, and a phenoxy group attached to a thiophene-2-sulfonamide core .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is a nucleophilic aromatic substitution (S(N)Ar) reaction . This reaction is facilitated by the use of a microwave, which allows for rapid generation of the compound .Physical And Chemical Properties Analysis

The compound has a molecular weight of 514.06 .Aplicaciones Científicas De Investigación

Nerve Growth Factor Potentiation : Williams et al. (2010) synthesized this compound using a microwave-assisted method. They found that it can enhance nerve growth factor's (NGF) ability to stimulate neurite outgrowths in NS-1 cells, indicating potential applications in neurodegenerative diseases or nerve damage repair (Williams et al., 2010).

Atypical Antipsychotic Agent : Park et al. (2010) identified that derivatives of this compound, particularly those related to (piperazin-1-yl-phenyl)-arylsulfonamides, exhibit high affinities for serotonin receptors 5-HT(2C) and 5-HT(6). This suggests potential uses in psychiatric medicine, particularly in developing atypical antipsychotics (Park et al., 2010).

Glutamate-Induced Cytotoxicity Neuroprotection : Ma et al. (2021) studied the protective effect of this compound against glutamate-induced cytotoxicity in murine hippocampal HT-22 cells. They found that it is associated with activation of the ERK3 signaling pathway, suggesting its role in neuroprotection and potential therapeutic applications in neurodegenerative disorders (Ma et al., 2021).

PET Imaging Agent Synthesis : Wang et al. (2008) synthesized carbon-11 labeled naphthalene-sulfonamides, including derivatives of this compound, as potential positron emission tomography (PET) agents for imaging human CCR8, a chemokine receptor involved in immune responses (Wang et al., 2008).

Anti-Cancer Applications : Girimanchanaika et al. (2021) investigated analogs of this compound that target the phosphorylation of BAD-Ser99 in human mammary carcinoma cells, suggesting potential applications in cancer therapy (Girimanchanaika et al., 2021).

Neuroprotection Against Cobalt Chloride Toxicity : Chimeh et al. (2018) reported that the compound offers neuroprotection against cobalt chloride toxicity in mouse hippocampal cells by altering mitochondrial dynamics and limiting autophagy induction. This suggests its potential in treating conditions related to cerebral hypoxia (Chimeh et al., 2018).

Propiedades

IUPAC Name |

4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-piperazin-1-ylphenoxy)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClN3O3S2/c26-23-16-24(34(30,31)28-17-19-7-3-6-18-5-1-2-10-22(18)19)33-25(23)32-21-9-4-8-20(15-21)29-13-11-27-12-14-29/h1-10,15-16,27-28H,11-14,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAVQYDOVJQDFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)OC3=C(C=C(S3)S(=O)(=O)NCC4=CC=CC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide | |

CAS RN |

1261576-81-1 | |

| Record name | B 355252 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1261576811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1261576-81-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

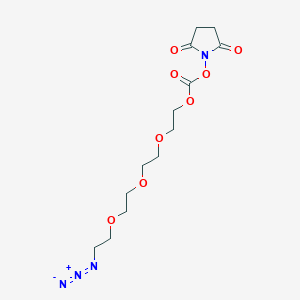

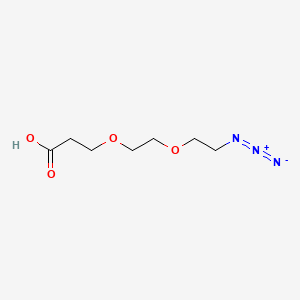

![2-[2-(2-Azidoethoxy)ethoxy]ethanamine](/img/structure/B605823.png)